Chemical structure and properties of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one
Chemical structure and properties of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: The following guide addresses the chemical structure and properties of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the well-established chemistry of piperidine derivatives, including a proposed synthesis and characterization workflow. The experimental protocols and predicted data are based on established scientific principles and should be adapted and validated in a laboratory setting.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral to the structure of numerous pharmaceuticals across a wide array of therapeutic areas, including analgesics, antipsychotics, and antiviral agents.[2][3][4] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This guide focuses on 2-Methoxy-1-(piperidin-3-yl)ethan-1-one, a novel derivative with potential for further investigation.
Section 1: Chemical Structure and Physicochemical Properties
The chemical structure of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one consists of a piperidine ring acylated at the nitrogen atom with a methoxyacetyl group, with the substituent at the 3-position of the piperidine ring.
Molecular Structure Diagram:
Caption: Chemical structure of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 250-300 °C |
| Melting Point | Estimated to be in the range of 25-50 °C |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] |
| pKa | The piperidine nitrogen's basicity will be reduced due to the amide group. The pKa of the conjugate acid is likely in the range of 7-8.[5] |
Section 2: Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one is the N-acylation of 3-aminopiperidine with methoxyacetyl chloride. This is a standard amide bond formation reaction.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Methoxy-1-(piperidin-3-yl)ethan-1-one.
Detailed Experimental Protocol
Materials:
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3-Aminopiperidine
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Methoxyacetyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (10 mL/mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Methoxy-1-(piperidin-3-yl)ethan-1-one.
Section 3: Structural Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic and analytical techniques.[1][5]
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the synthesized product.
Expected Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the methylene protons adjacent to the methoxy group (a singlet around 4.0-4.2 ppm), and a complex series of multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the stereochemistry at the 3-position and the rotational isomers of the amide bond.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (around 168-172 ppm), the methoxy carbon (around 58-60 ppm), the methylene carbon of the acetyl group (around 70-75 ppm), and the carbons of the piperidine ring (in the 20-60 ppm range).
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch around 1630-1660 cm⁻¹. Other key absorbances would include C-N stretching and C-O stretching vibrations.[5][6]
Section 4: Potential Biological Activity and Applications
While no specific biological activity has been reported for 2-Methoxy-1-(piperidin-3-yl)ethan-1-one, the piperidine scaffold is a privileged structure in medicinal chemistry.[2][3] Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to:
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Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as ligands for various CNS receptors, suggesting potential applications in treating neurological and psychiatric disorders.[7]
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Analgesic Properties: The piperidine moiety is a key component of several opioid analgesics.[4]
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Antimicrobial Activity: Some piperidine derivatives have demonstrated antibacterial and antifungal properties.[5]
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological profile of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and standard characterization methods for 2-Methoxy-1-(piperidin-3-yl)ethan-1-one. While this specific molecule is not well-documented, the information presented herein, based on the established chemistry of piperidine derivatives, offers a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed experimental protocols are intended as a starting point and should be optimized based on laboratory findings.
References
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02).
- Der Pharma Chemica. (2016).
- BenchChem. (2025).
- International Journal of Molecular Sciences. (2021).
- Taylor & Francis. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
